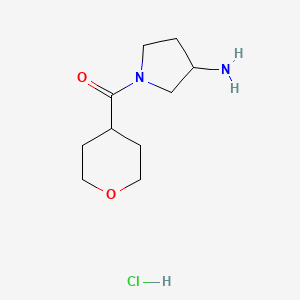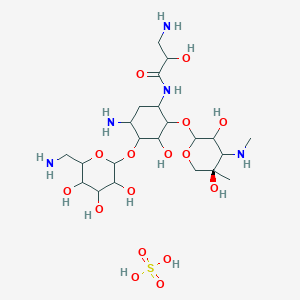
Isepamicin (sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isepamicin (sulfate) is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a critically important antimicrobial for human use . Isepamicin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Métodos De Preparación
The preparation of isepamicin (sulfate) involves several synthetic routes and reaction conditions. One method starts with gentamicin B as the starting raw material. The process involves protecting the intermediate with trimethyl silicone ethoxy carbonyl chloride, followed by coupling with N-phthalic anhydride-(S)-isoserine. The intermediate is then de-protected and acidified with vitriol to obtain the crude product, which is re-crystallized with anhydrous alcohol to obtain isepamicin (sulfate) . Industrial production methods focus on ensuring high product purity and yield, making the process suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Isepamicin (sulfate) undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include 9-fluorenylmethyl chloroformate for fluorescence detection . The major products formed from these reactions are derivatives that can be analyzed using liquid chromatography . The compound is also known to interact with other antibiotics, such as amikacin, which is used as an internal standard in analytical methods .
Aplicaciones Científicas De Investigación
Isepamicin (sulfate) has a wide range of scientific research applications. In chemistry, it is used for the quantitative determination of the drug in pharmaceutical preparations and in the body . In biology, it is studied for its bactericidal effects against strains producing type I 6′-acetyltransferase, which have developed resistance to other aminoglycoside antibiotics . In medicine, it is used to treat infections caused by Gram-negative bacteria, including those resistant to other antibiotics . The compound is also used in pharmacokinetic studies to monitor drug levels and ensure optimal therapy .
Mecanismo De Acción
The mechanism of action of isepamicin (sulfate) involves its binding to the bacterial 30S ribosomal subunit, which impedes the translation process . This binding interferes with the initiation complex of protein synthesis, causing misreading of mRNA and ultimately leading to the production of aberrant proteins . This mechanism is similar to other aminoglycosides, but isepamicin is noted for its better activity against strains producing type I 6′-acetyltransferase .
Comparación Con Compuestos Similares
Isepamicin (sulfate) is similar to other aminoglycosides such as amikacin and ribostamycin . it exhibits better activity against certain resistant bacterial strains . Amikacin is another aminoglycoside with a similar antibacterial spectrum, but isepamicin has shown better efficacy against strains producing type I 6′-acetyltransferase . Ribostamycin, on the other hand, is a natural aminoglycoside with broad-spectrum antibiotic activity . The unique aspect of isepamicin is its enhanced activity against resistant strains, making it a valuable option in treating difficult infections .
Propiedades
Fórmula molecular |
C22H45N5O16S |
|---|---|
Peso molecular |
667.7 g/mol |
Nombre IUPAC |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,20?,21?,22-;/m0./s1 |
Clave InChI |
DDXRHRXGIWOVDQ-LWUGVLBISA-N |
SMILES isomérico |
C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
SMILES canónico |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


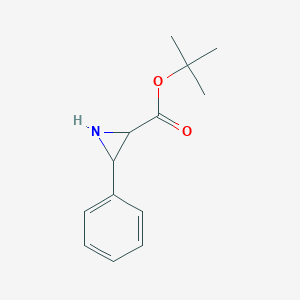
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
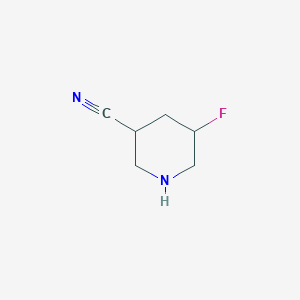
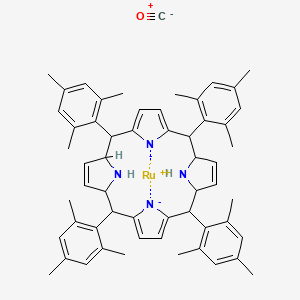



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)
![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)

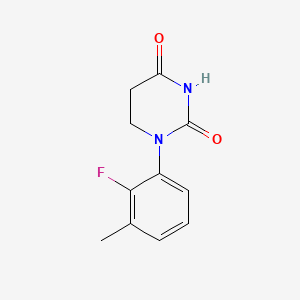
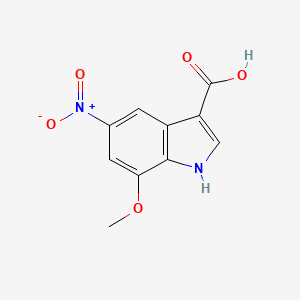
![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
